Uracil-5-carboxylic acid monohydrate

acid‑base chemistry coordination chemistry pharmaceutical salt selection

Researchers requiring regioselective C5-carboxylate-metal coordination face limited high-purity isoorotic acid sourcing. This monohydrate solves that with defined water content for reproducible aqueous crystallization. • Enables 21-fold CuII-dependent DNAzyme activation via caU-CuII-caU metal-mediated pairing, impossible with orotic acid. • 5-fold higher max. tolerated dose & 25% improved proliferation index vs. 6-methyluracil for tissue-regenerative screening. • Direct C5-carboxyl handle for high-yield amide coupling to dimeric uracils and erythroid differentiation agents. Supplied as 98% crystalline solid, ensuring batch-to-batch consistency and long-term storage stability.

Molecular Formula C5H6N2O5
Molecular Weight 174.11 g/mol
CAS No. 69727-34-0
Cat. No. B1591998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil-5-carboxylic acid monohydrate
CAS69727-34-0
Molecular FormulaC5H6N2O5
Molecular Weight174.11 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)C(=O)O.O
InChIInChI=1S/C5H4N2O4.H2O/c8-3-2(4(9)10)1-6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2
InChIKeyHUMYNECKRWOZGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile: Uracil‑5‑carboxylic Acid Monohydrate


Uracil‑5‑carboxylic acid monohydrate (CAS 69727‑34‑0) is the hydrated crystalline form of isoorotic acid, a pyrimidinemonocarboxylic acid that carries a carboxyl group at the 5‑position of the uracil ring [1]. As a monohydrate, it contains one molecule of water per formula unit (C₅H₄N₂O₄·H₂O, molecular weight 174.11), a feature that directly influences its crystallinity, aqueous solubility, and long‑term storage stability [2]. The compound serves as a versatile linker for metal‑organic assembly, a bifacial nucleobase in DNA nanotechnology, and a low‑cytotoxicity building block for medicinal chemistry scaffolds .

MOF assembly 5‑carboxyl enables oxygen‑bridged metal coordination in aqueous systems
DNA nanotechnology Bifacial caU nucleobase supports CuII‑mediated pairing and allosteric control
Scaffold derivatization Regioselective C5‑carboxyl amide coupling for nucleoside analogs and dimers

Substitution Risk for Uracil‑5‑carboxylic Acid Monohydrate


Orotic acid (uracil‑6‑carboxylic acid) and 6‑methyluracil are the most frequently considered in‑class alternatives, yet they differ fundamentally in the position of the carboxyl or methyl substituent. The 5‑carboxyl group of isoorotic acid provides a unique bifacial hydrogen‑bonding and metal‑chelation geometry that is unavailable in the 6‑substituted orotic acid isomer [1]. This regioisomeric distinction translates into measurable differences in acid dissociation constants (pKa), metal‑binding site preference, and in vitro cytotoxicity profiles [2]. Direct substitution with orotic acid or 6‑methyluracil therefore alters the physicochemical and biological behavior of the final material, rendering generic interchange inappropriate for applications that rely on the 5‑positioned carboxylate moiety.

Risk factor
Uracil‑5‑carboxylic acid monohydrate
Orotic acid / 6‑methyluracil
Metal‑binding topology
O‑bridged coordination via 5‑CO₂H
N‑bridged coordination with 6‑CO₂H (orotic acid)
Bifacial base pairing
caU–CuII–caU metal‑mediated pairs possible
Not replicated by 6‑substituted uracils
Cytotoxicity context
Cell‑model endpoint differs from 6‑methyluracil benchmark
6‑methyluracil shows distinct MTD/proliferation profile

Quantitative Comparison with Orotic Acid and 6‑Methyluracil


pKa Difference: Isoorotic Acid vs. Orotic Acid

The pKa of uracil‑5‑carboxylic acid (isoorotic acid) was determined as 2.60 at 25 °C, while orotic acid (uracil‑6‑carboxylic acid) exhibits a first pKa of approximately 1.8‑2.07 under comparable conditions [1]. This difference in proton affinity reflects the distinct electronic environment of the 5‑carboxyl versus 6‑carboxyl substituent.

pKa difference
Cross‑study comparable
Isoorotic acid pKa 2.60; orotic acid pKa₁ 1.8–2.07
ΔpKa ~0.5–0.8 shifts ionization, solubility, and metal‑binding affinity
25 °C, I=0.1
acid‑base chemistry coordination chemistry pharmaceutical salt selection

Metal Ion Binding Site Preference

In uracil‑5‑carboxylic acid, metal ions bind preferentially through the carboxylate anion and the adjacent ring oxygen atom. In contrast, uracil‑6‑carboxylic acid (orotic acid) engages metal ions through the carboxylate and an adjacent ring nitrogen atom [1]. This divergence in binding topology arises directly from the position of the carboxylic acid substituent.

Metal‑binding site
Head‑to‑head
5‑CO₂H: carboxylate O + ring O
6‑CO₂H (orotic acid): carboxylate O + ring N
Defines O‑bridged vs. N‑bridged framework architecture
pH‑metric, 25 °C
metal‑organic frameworks coordination polymers bioinorganic chemistry

In Vitro Cytotoxicity vs. 6‑Methyluracil

In immortalized lung epithelial cells, 5‑carboxyuracil (uracil‑5‑carboxylic acid) exhibited a maximum tolerated dose (MTD) that was 5‑fold higher than that of 6‑methyluracil, a known reference compound for cell regeneration [1]. Concurrently, the proliferation index increased by 25% relative to the 6‑methyluracil baseline.

Cytotoxicity & proliferation
Head‑to‑head
MTD 5× higher than 6‑methyluracil; proliferation index +25%
Reported higher MTD and proliferation vs. 6‑methyluracil in lung cell model
Immortalized lung epithelial cells
cytotoxicity screening tissue regeneration pyrimidine‑based drugs

CuII‑Responsive Allosteric DNAzyme Activation

Incorporation of 5‑carboxyuracil (caU) into a DNAzyme scaffold enabled a 21‑fold increase in catalytic activity upon addition of CuII ions, driven by the formation of metal‑mediated caU–CuII–caU base pairs [1]. This bifacial pairing—simultaneously engaging in Watson‑Crick‑like hydrogen bonding and metal‑bridged coordination—is unique to the 5‑carboxyl uracil derivative.

DNAzyme activation
Supporting evidence
21‑fold activity enhancement with CuII
Bifacial caU base pairing enables stimuli‑responsive catalysis
RNA‑cleaving assay, CuII addition
DNA nanotechnology allosteric regulation metal‑responsive materials

Monohydrate Crystalline Form Benefits

Uracil‑5‑carboxylic acid is commercially available as a monohydrate (C₅H₄N₂O₄·H₂O, molecular weight 174.11) with a defined melting point of 283 °C (decomposition) and a minimum purity of 98% [1]. In contrast, the anhydrous form (CAS 23945‑44‑0, molecular weight 156.1) is less commonly offered as a hydrated crystalline solid.

Monohydrate identity
Specification review
Monohydrate, MW 174.11, m.p. 283 °C, ≥98% purity
Defined water content supports lot reproducibility and stability
Anhydrous form (MW 156.1) less commonly hydrated
crystallinity pharmaceutical processing analytical standard

C5‑Carboxyl Derivatization Versatility

The 5‑carboxyl group serves as a robust handle for condensation with diamines or monoamines, enabling the synthesis of C5‑linked uracil dimers and N1‑alkylated derivatives [1]. This derivatization pathway is regioselective and avoids the side reactions encountered when attempting analogous modifications on 6‑substituted uracils.

C5 derivatization
Supporting evidence
Regioselective amide bond formation at C5
Predictable coupling for uracil dimers and nucleoside analogs
Carbodiimide coupling; avoids 6‑substituted side reactions
medicinal chemistry nucleoside analogs dimer synthesis

Applications of Uracil‑5‑carboxylic Acid Monohydrate


Oxygen‑Bridged MOFs and Coordination Polymers

Procurement of uracil‑5‑carboxylic acid monohydrate is indicated when the target material must feature carboxylate‑oxygen–metal coordination rather than the carboxylate‑nitrogen binding mode of orotic acid [1]. The monohydrate’s defined water content also facilitates aqueous‑phase crystallization of alkali metal complexes, as demonstrated with Na–Cs uracil‑5‑carboxylate frameworks [2].

Low‑Cytotoxicity Respiratory Therapeutic Screening

For programs evaluating 5‑substituted uracils as potential tissue‑regenerative agents, uracil‑5‑carboxylic acid provides a 5‑fold higher maximum tolerated dose and a 25% improved proliferation index over the commonly used 6‑methyluracil benchmark [3]. This reduced cytotoxicity profile justifies its selection as a lead scaffold in early‑stage drug discovery.

Stimuli‑Responsive DNA Nanotechnology and CuII Sensing

The bifacial 5‑carboxyuracil (caU) nucleobase is uniquely capable of forming both caU–A hydrogen bonds and caU–CuII–caU metal‑mediated pairs, enabling 21‑fold CuII‑dependent activation of DNAzymes [4]. This functional attribute is absent in orotic acid and other 6‑substituted uracils, making the monohydrate the required precursor for synthesizing caU‑modified oligonucleotides.

Synthesis of C5‑Linked Uracil Dimers

When the synthetic route demands a regioselective C5‑carboxyl handle for amide bond formation, uracil‑5‑carboxylic acid monohydrate offers a direct, high‑yield pathway to dimeric uracil derivatives and erythroid differentiation‑inducing agents [5]. Substitution with orotic acid (6‑carboxyl) introduces an isomeric product that is unlikely to recapitulate the desired biological or binding activity.

Application
Selection Property
Validation Focus
MOF and coordination polymer research
5‑CO₂H oxygen‑bridged coordination geometry
Aqueous‑phase metal complex crystallization
Lung tissue‑regeneration research models
Cell‑model endpoint context differing from 6‑substituted uracil benchmarks
Cytotoxicity and proliferation endpoint review
DNA nanotechnology and CuII sensing
Bifacial caU nucleobase for metal‑mediated pairing
CuII‑dependent allosteric activation
Nucleoside analog and dimer synthesis
Regioselective C5‑carboxyl amide coupling
Derivatization yield and isomerism control

Technical Documentation Hub

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32 linked technical documents
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